

Application Notes and Protocols for Imaging [Des-Arg9]-Bradykinin

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Compound of Interest

Compound Name: [Des-Arg9]-Bradykinin

CAS No.: 15958-92-6

Cat. No.: B550201

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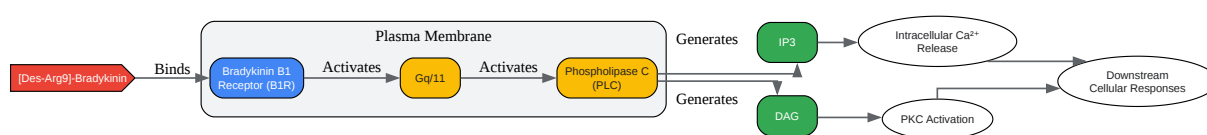
These application notes provide detailed protocols for labeling **[Des-Arg9]-Bradykinin**, a potent and selective agonist for the bradykinin B1 receptor, for in vivo imaging applications. The bradykinin B1 receptor is a G-protein coupled receptor that is often upregulated in various pathological conditions, including inflammation, chronic pain, and cancer, making it an attractive target for molecular imaging.

This document outlines three common labeling strategies:

- Radiolabeling with Gallium-68 (^{68}Ga) for Positron Emission Tomography (PET) Imaging: Utilizing a DOTA chelator for high-yield and stable labeling.
- Radiolabeling with Technetium-99m ($^{99\text{m}}\text{Tc}$) for Single-Photon Emission Computed Tomography (SPECT) Imaging: Employing the HYNIC chelator and a coligand system.
- Fluorescent Labeling with IRDye® 800CW for Near-Infrared (NIR) Optical Imaging: Using an NHS ester for covalent conjugation to the peptide.

Bradykinin B1 Receptor Signaling Pathway

Activation of the bradykinin B1 receptor by its ligand, such as **[Des-Arg9]-Bradykinin**, initiates a signaling cascade through G-proteins, primarily Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events contribute to the various physiological and pathophysiological effects mediated by the B1 receptor.[1][2]



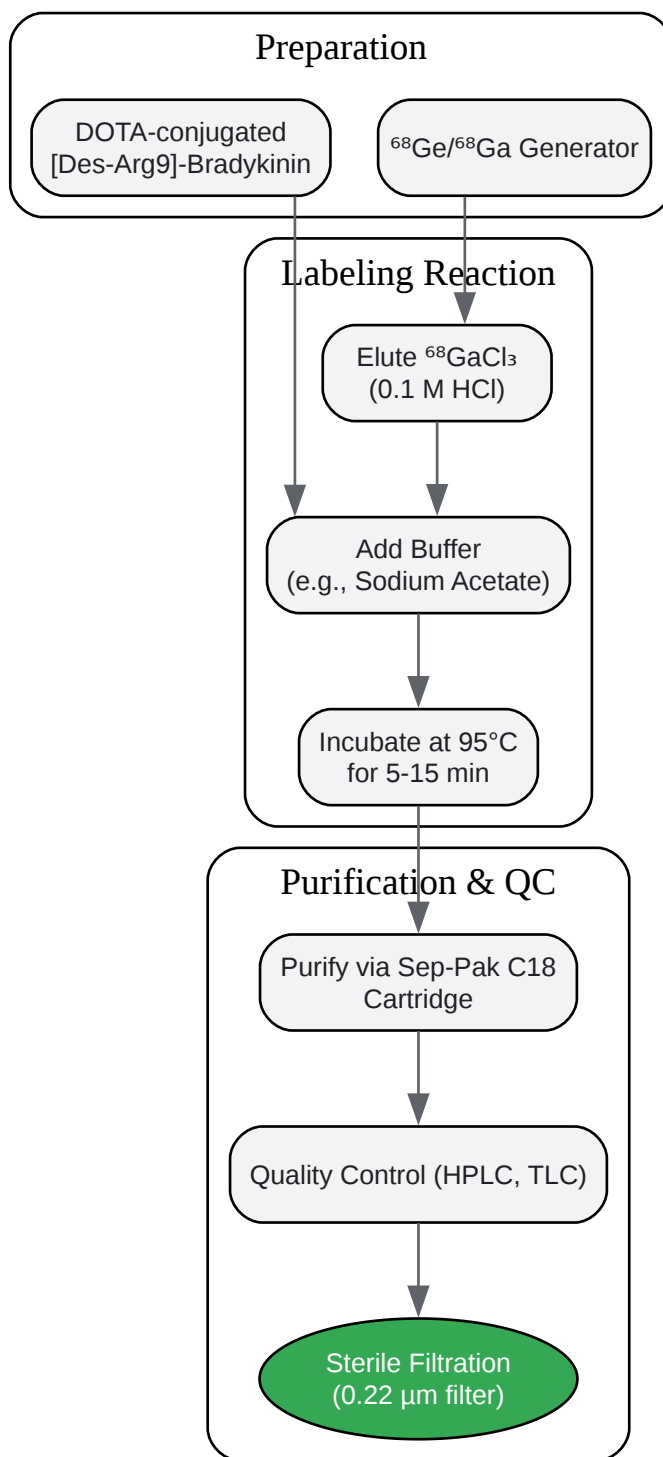
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Caption: Simplified signaling pathway of the Bradykinin B1 receptor.

Radiolabeling with Gallium-68 (⁶⁸Ga) for PET Imaging

Gallium-68 is a positron-emitting radionuclide conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator, making it ideal for PET imaging in clinical and preclinical settings.[3] The short half-life of ⁶⁸Ga (68 minutes) is well-suited for imaging with peptides that exhibit rapid pharmacokinetics.[4] Labeling is typically achieved by chelating ⁶⁸Ga³⁺ with a macrocyclic chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is conjugated to the peptide.

Experimental Workflow: ⁶⁸Ga-DOTA Labeling



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Caption: Workflow for ^{68}Ga -labeling of a DOTA-conjugated peptide.

Protocol: ^{68}Ga -DOTA-[Des-Arg9]-Bradykinin Labeling

This protocol is adapted from established methods for labeling DOTA-conjugated peptides with ^{68}Ga .[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- DOTA-conjugated [**Des-Arg9**]-**Bradykinin** peptide (e.g., DOTA-Lys-Arg-Pro-Hyp-Gly-Cha-Ser-Pro-Leu)
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M Hydrochloric acid (HCl), metal-free
- Sodium acetate buffer (0.5 M, pH 4.5), metal-free
- Sterile water for injection (WFI)
- Ethanol, absolute
- Sep-Pak C18 light cartridge
- Sterile 0.22 μm syringe filter
- Reaction vial (e.g., 1.5 mL Eppendorf tube)
- Heating block or water bath
- Radio-HPLC or radio-TLC system for quality control

Procedure:

- Preparation:
 - Pre-condition the Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of WFI.
 - In a sterile reaction vial, dissolve 10-20 nmol of the DOTA-conjugated peptide in the sodium acetate buffer.[\[8\]](#)
- ^{68}Ga Elution:

- Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl according to the manufacturer's instructions. Collect the $^{68}\text{GaCl}_3$ eluate (typically 1-2 mL).
- Labeling Reaction:
 - Add the $^{68}\text{GaCl}_3$ eluate to the reaction vial containing the peptide and buffer solution. The final pH of the reaction mixture should be between 3.5 and 4.0.[4]
 - Incubate the reaction mixture at 95°C for 5-15 minutes.[5][9]
- Purification:
 - After incubation, load the reaction mixture onto the pre-conditioned Sep-Pak C18 cartridge.
 - Wash the cartridge with 5-10 mL of WFI to remove unreacted $^{68}\text{Ga}^{3+}$.
 - Elute the ^{68}Ga -DOTA-peptide with 0.5-1 mL of 50% ethanol in WFI into a sterile collection vial.
- Final Formulation and Quality Control:
 - Evaporate the ethanol under a stream of nitrogen.
 - Reconstitute the labeled peptide in a suitable buffer for injection (e.g., saline or PBS).
 - Pass the final product through a 0.22 μm sterile filter.
 - Determine the radiochemical purity and specific activity using radio-HPLC or radio-TLC.

Quantitative Data for ^{68}Ga -Labeled B1R Peptides

The following table summarizes key data for several ^{68}Ga -labeled [Des-Arg¹⁰]kallidin derivatives, which are analogs of [Des-Arg⁹]-Bradykinin and also target the B1 receptor. This data provides an expected performance range for ^{68}Ga -labeled [Des-Arg⁹]-Bradykinin.

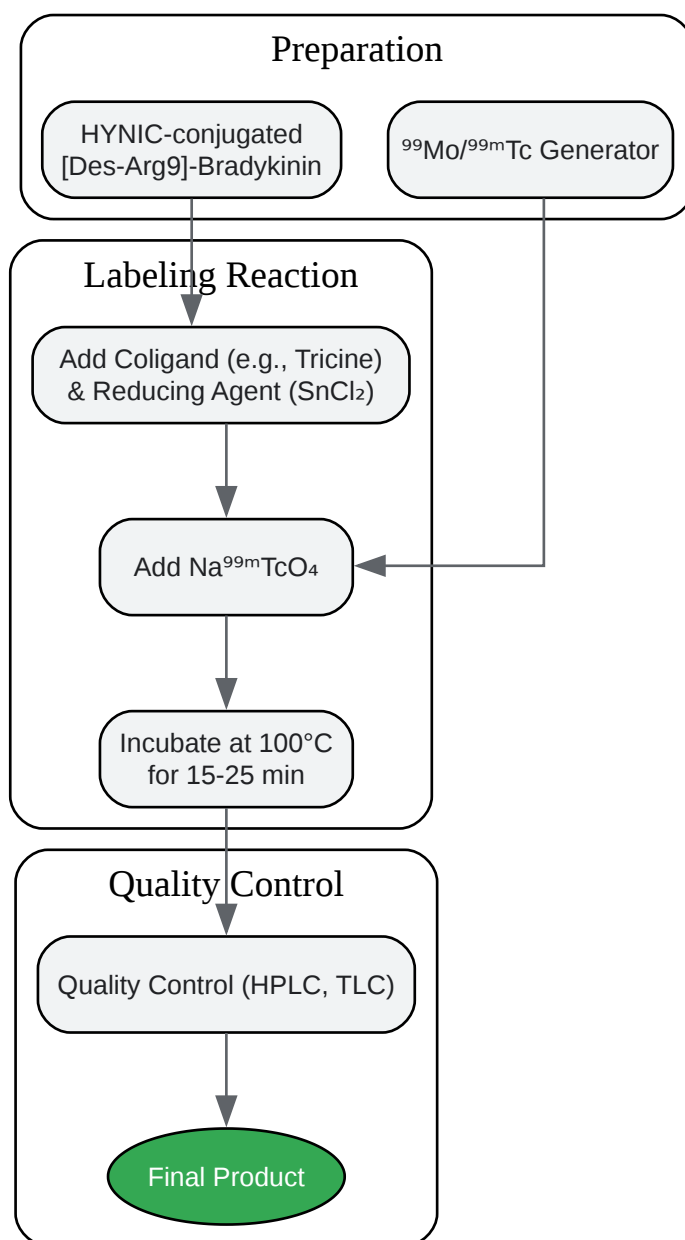
Tracer Name	Chelator-Linker	Binding Affinity (K _i , nM)	Tumor Uptake (%ID/g at 1h)	Tumor-to-Blood Ratio (at 1h)	Tumor-to-Muscle Ratio (at 1h)
⁶⁸ Ga-P03034	DOTA-dPEG2	16.0 ± 2.9	2.17 ± 0.49	5.72 ± 2.20	25.5 ± 13.1
⁶⁸ Ga-P04158	DOTA-Linker 2	1.5 ± 1.9	19.6 ± 4.50	19.2 ± 8.21	66.1 ± 17.0
⁶⁸ Ga-Z02090	DOTA-Linker 3	1.1 ± 0.8	14.4 ± 1.63	29.9 ± 5.58	124 ± 28.1
⁶⁸ Ga-P04168	DOTA-Pip	3.6 ± 0.2	4.15 ± 1.13	>10	>50
⁶⁸ Ga-Z01115	DOTA-Linker 4	25.4 ± 5.1	5.65 ± 0.59	24.4	82.9

Data compiled from references[10][11].

Radiolabeling with Technetium-99m (^{99m}Tc) for SPECT Imaging

Technetium-99m is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal gamma energy (140 keV), short half-life (6 hours), and availability from a ⁹⁹Mo/^{99m}Tc generator. For peptide labeling, a bifunctional chelator is required. 6-hydrazinonicotinamide (HYNIC) is a commonly used chelator that is first conjugated to the peptide. The labeling with ^{99m}Tc then proceeds in the presence of a coligand, such as tricine or ethylenediaminediacetic acid (EDDA), which completes the coordination sphere of the technetium.[3][12]

Experimental Workflow: ^{99m}Tc-HYNIC Labeling



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Caption: Workflow for ^{99m}Tc -labeling of a HYNIC-conjugated peptide.

Protocol: ^{99m}Tc -HYNIC-[Des-Arg9]-Bradykinin Labeling

This protocol is based on established methods for labeling HYNIC-conjugated peptides.[13][14][15]

Materials:

- HYNIC-conjugated [**Des-Arg9**]-Bradykinin
- $^{99}\text{Mo}/^{99\text{m}}\text{Tc}$ generator
- Tricine solution (e.g., 100 mg/mL in water)
- Stannous chloride (SnCl_2) solution (e.g., 1 mg/mL in 0.1 M HCl)
- Sodium pertechnetate ($\text{Na}^{99\text{m}}\text{TcO}_4$) eluate
- Phosphate buffered saline (PBS), pH 7.4
- Reaction vial
- Heating block or water bath
- Radio-HPLC or radio-TLC system for quality control

Procedure:

- Preparation of the Labeling Kit:
 - In a sterile reaction vial, add the HYNIC-conjugated peptide (5-20 μg).
 - Add the tricine solution (e.g., 10-20 mg).
 - Add the stannous chloride solution (e.g., 10-20 μg).
 - Lyophilize the mixture for long-term storage or use immediately.
- Labeling Reaction:
 - Add the desired amount of $\text{Na}^{99\text{m}}\text{TcO}_4$ (e.g., 370-740 MBq) in saline to the reaction vial.
 - Incubate the reaction vial in a boiling water bath or heating block at 100°C for 15-25 minutes.
 - Allow the vial to cool to room temperature.

- Quality Control:
 - Determine the radiochemical purity of the labeled peptide using radio-HPLC or radio-TLC. Typically, radiochemical purity should exceed 90%.

Quantitative Data for ^{99m}Tc-Labeled Peptides

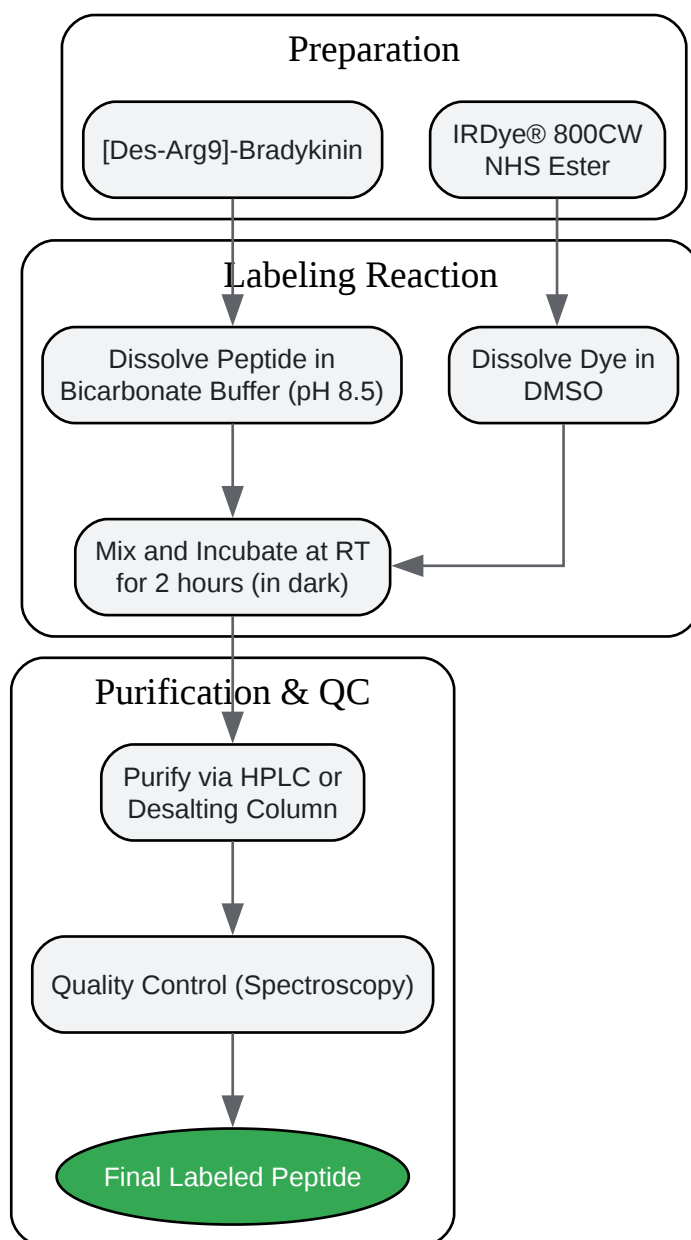
The table below provides typical performance characteristics for ^{99m}Tc-HYNIC labeled peptides.

Parameter	Typical Value	Reference
Radiochemical Purity	>90%	[13]
Labeling Efficiency	>90%	[13]
Specific Activity	Up to 7.5 MBq/μg	[13]
In vitro stability (PBS, 6h)	>90%	[15]
In vitro stability (serum, 6h)	>90%	[15]

Fluorescent Labeling with IRDye® 800CW for NIR Imaging

Near-infrared (NIR) fluorescent imaging offers advantages such as deep tissue penetration and low autofluorescence. IRDye® 800CW is a popular NIR dye that can be conjugated to peptides for in vivo imaging. The N-hydroxysuccinimide (NHS) ester form of the dye reacts with primary amines (e.g., the N-terminus or the epsilon-amino group of a lysine residue) on the peptide to form a stable amide bond.[8][16]

Experimental Workflow: Fluorescent Dye Conjugation



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Caption: Workflow for fluorescent labeling of a peptide with an NHS ester dye.

Protocol: IRDye® 800CW NHS Ester Conjugation to [Des-Arg9]-Bradykinin

This protocol is adapted from manufacturer guidelines and general peptide labeling procedures.^{[17][18]}

Materials:

- **[Des-Arg9]-Bradykinin** peptide
- IRDye® 800CW NHS Ester
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (0.1 M, pH 8.5), amine-free
- Purification system (e.g., HPLC or desalting spin columns)
- UV-Vis Spectrophotometer

Procedure:

- Preparation:
 - Dissolve the **[Des-Arg9]-Bradykinin** peptide in the sodium bicarbonate buffer to a concentration of 1-5 mg/mL.
 - Immediately before use, dissolve the IRDye® 800CW NHS Ester in DMSO to create a 10 mg/mL stock solution.
- Conjugation Reaction:
 - Add a 5- to 10-fold molar excess of the dissolved dye to the peptide solution.
 - Mix well and incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Purify the labeled peptide from unreacted dye and byproducts using reverse-phase HPLC or a desalting spin column.
 - For HPLC, a C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
- Characterization:

- Confirm the successful conjugation and determine the degree of labeling (DOL) using a UV-Vis spectrophotometer.
- Measure the absorbance of the conjugate at 280 nm (for the peptide) and ~778 nm (for IRDye® 800CW).
- The DOL can be calculated using the following formula: $DOL = (A_{max} \times \epsilon_{peptide}) / (A_{280} - (A_{max} \times CF)) \times \epsilon_{dye}$ where:
 - A_{max} is the absorbance at ~778 nm
 - A_{280} is the absorbance at 280 nm
 - $\epsilon_{peptide}$ is the molar extinction coefficient of the peptide at 280 nm
 - ϵ_{dye} is the molar extinction coefficient of the dye at ~778 nm (~240,000 M⁻¹cm⁻¹)
 - CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.03 for IRDye® 800CW)

Quantitative Data for IRDye® 800CW

Parameter	Value
Excitation Maximum	~774 nm
Emission Maximum	~789 nm
Molar Extinction Coefficient	~240,000 M ⁻¹ cm ⁻¹
Molecular Weight (NHS Ester)	~1166 g/mol

Data from reference[16].

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